molecular formula C14H8N2O2 B12123260 Propanedinitrile, [1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- CAS No. 102353-99-1

Propanedinitrile, [1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-

Cat. No.: B12123260
CAS No.: 102353-99-1
M. Wt: 236.22 g/mol
InChI Key: KFBGSZIESUFNGS-UHFFFAOYSA-N
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Description

Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-: is an organic compound with the molecular formula C14H8N2O2 It is characterized by the presence of a benzopyran ring fused with a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- typically involves the condensation of 2-oxo-2H-1-benzopyran-3-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the benzopyran moiety, which can exhibit fluorescence under certain conditions.

Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- involves its interaction with specific molecular targets. The benzopyran moiety can interact with enzymes and receptors, modulating their activity. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

  • Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-
  • Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-

Uniqueness: Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- stands out due to its unique combination of a benzopyran ring and propanedinitrile moiety This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds

Properties

CAS No.

102353-99-1

Molecular Formula

C14H8N2O2

Molecular Weight

236.22 g/mol

IUPAC Name

2-[1-(2-oxochromen-3-yl)ethylidene]propanedinitrile

InChI

InChI=1S/C14H8N2O2/c1-9(11(7-15)8-16)12-6-10-4-2-3-5-13(10)18-14(12)17/h2-6H,1H3

InChI Key

KFBGSZIESUFNGS-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C#N)C1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

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